

# Triphenyl Borate in Frustrated Lewis Pair (FLP) Chemistry: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triphenyl borate*

Cat. No.: B123525

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This document provides detailed application notes and experimental protocols for the use of **triphenyl borate** as a Lewis acid component in Frustrated Lewis Pair (FLP) chemistry. **Triphenyl borate** ( $BPh_3$ ), a commercially available and relatively weak Lewis acid, has emerged as a valuable tool in metal-free catalysis, particularly in the activation of small molecules and catalytic reductions. Its lower Lewis acidity compared to highly fluorinated boranes like  $B(C_6F_5)_3$  imparts unique reactivity and, in some cases, enhanced tolerance to certain functional groups and moisture.

## Overview of Triphenyl Borate in FLP Chemistry

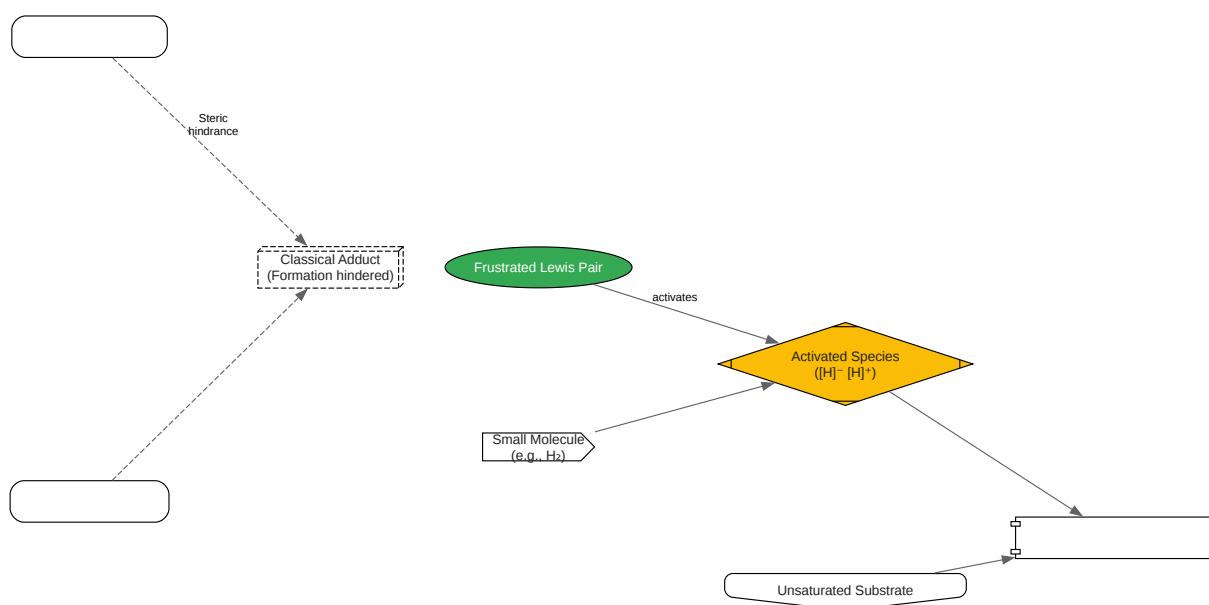
Frustrated Lewis Pairs are combinations of sterically encumbered Lewis acids and bases that are unable to form a classical dative adduct. This "frustration" results in unquenched reactivity that can be harnessed to activate a variety of small molecules, most notably dihydrogen ( $H_2$ ), carbon dioxide ( $CO_2$ ), and unsaturated substrates.

In this context, **triphenyl borate** serves as the Lewis acidic component. When paired with a bulky Lewis base, such as a sterically hindered phosphine or amine, it forms an active FLP capable of mediating a range of chemical transformations.

Key Applications:

- Catalytic Hydrogenation: FLPs based on **triphenyl borate** are effective catalysts for the metal-free hydrogenation of polarized unsaturated bonds, such as those in imines and enamines.
- Reductive Amination: **Triphenyl borate**, in combination with a silane reducing agent, catalyzes the reductive amination of aldehydes and ketones, offering a valuable method for C-N bond formation. A key advantage is its tolerance to water and alkylamines.[1]
- Carbon Dioxide Activation and Utilization: BPh<sub>3</sub>-based FLPs can activate CO<sub>2</sub> and facilitate its insertion into chemical bonds, opening avenues for CO<sub>2</sub> valorization.[2]

#### Logical Relationship of FLP Action



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Caption: Conceptual overview of Frustrated Lewis Pair (FLP) formation and action.

## Synthesis of Triphenyl Borate

A straightforward and high-yield synthesis of **triphenyl borate** can be achieved through the reaction of boric acid and phenol.

### Protocol 2.1: Synthesis of **Triphenyl Borate**[3]

#### Materials:

- Boric acid (24.7 g)
- Phenol (188 g)
- Toluene (75 g)
- Reaction vessel equipped with a thermometer, condenser, and a recovery tube.

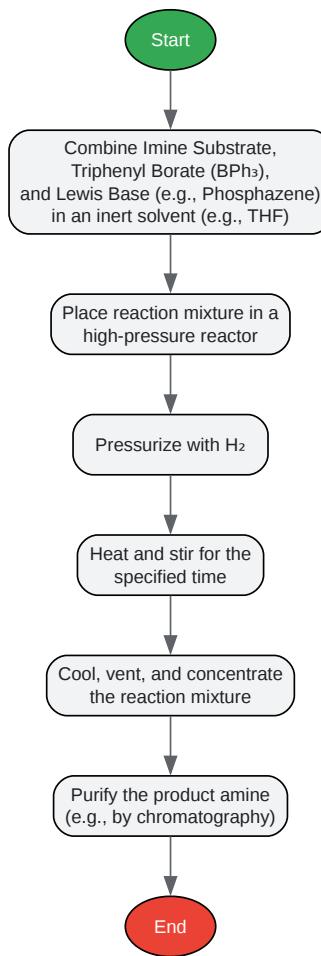
#### Procedure:

- Combine boric acid, phenol, and toluene in the reaction vessel.
- Heat the mixture to 155 °C.
- Implement a programmed heating ramp over 5-6 hours, gradually increasing the temperature to 195 °C. A suggested temperature program is as follows:
  - 155 °C for 1 hour
  - 165 °C for 1 hour
  - 175 °C for 1 hour
  - 185 °C for 1 hour
  - 195 °C for 1-2 hours
- During the reaction, water is formed as a byproduct and can be removed by azeotropic distillation with toluene.
- After the reaction is complete, the crude **triphenyl borate** is obtained. Further purification can be achieved by distillation under reduced pressure or recrystallization. This method has been reported to achieve a boric acid conversion rate of over 90%.[\[3\]](#)

# Application in Catalytic Hydrogenation of Imines

FLPs comprising **triphenyl borate** and a bulky Lewis base, such as a phosphazene superbase, are effective catalysts for the hydrogenation of imines. The reversibility of H<sub>2</sub> cleavage is a key feature for catalytic turnover.

## Experimental Workflow for Imine Hydrogenation



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Caption: General experimental workflow for the FLP-catalyzed hydrogenation of imines.

## Protocol 3.1: Catalytic Hydrogenation of N-Benzylideneaniline

This protocol is based on the reported catalytic activity of a BPh<sub>3</sub>/phosphazene FLP system.[\[2\]](#)

### Materials:

- N-benzylideneaniline
- **Triphenyl borate (BPh<sub>3</sub>)**
- Phosphazene base (e.g., P<sub>2</sub>-Et)
- Anhydrous THF
- High-pressure reactor (e.g., Parr autoclave)
- H<sub>2</sub> gas

Procedure:

- In a glovebox, charge a glass liner for the high-pressure reactor with N-benzylideneaniline (1.0 mmol), **triphenyl borate** (0.05 mmol, 5 mol%), and the phosphazene base (0.05 mmol, 5 mol%).
- Add anhydrous THF (5 mL) to dissolve the reactants.
- Seal the glass liner inside the high-pressure reactor.
- Remove the reactor from the glovebox and connect it to a hydrogen gas line.
- Purge the reactor with H<sub>2</sub> gas three times.
- Pressurize the reactor to the desired H<sub>2</sub> pressure (e.g., 20-60 bar).
- Heat the reaction mixture to the specified temperature (e.g., 70 °C) and stir for the required time (e.g., 24 hours).
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess H<sub>2</sub> gas.
- Open the reactor and remove the glass liner.
- Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

- The crude product, N-benzyylaniline, can be purified by column chromatography on silica gel.

Table 1: Hydrogenation of N-Benzylideneaniline using BPh<sub>3</sub>/Phosphazene FLP

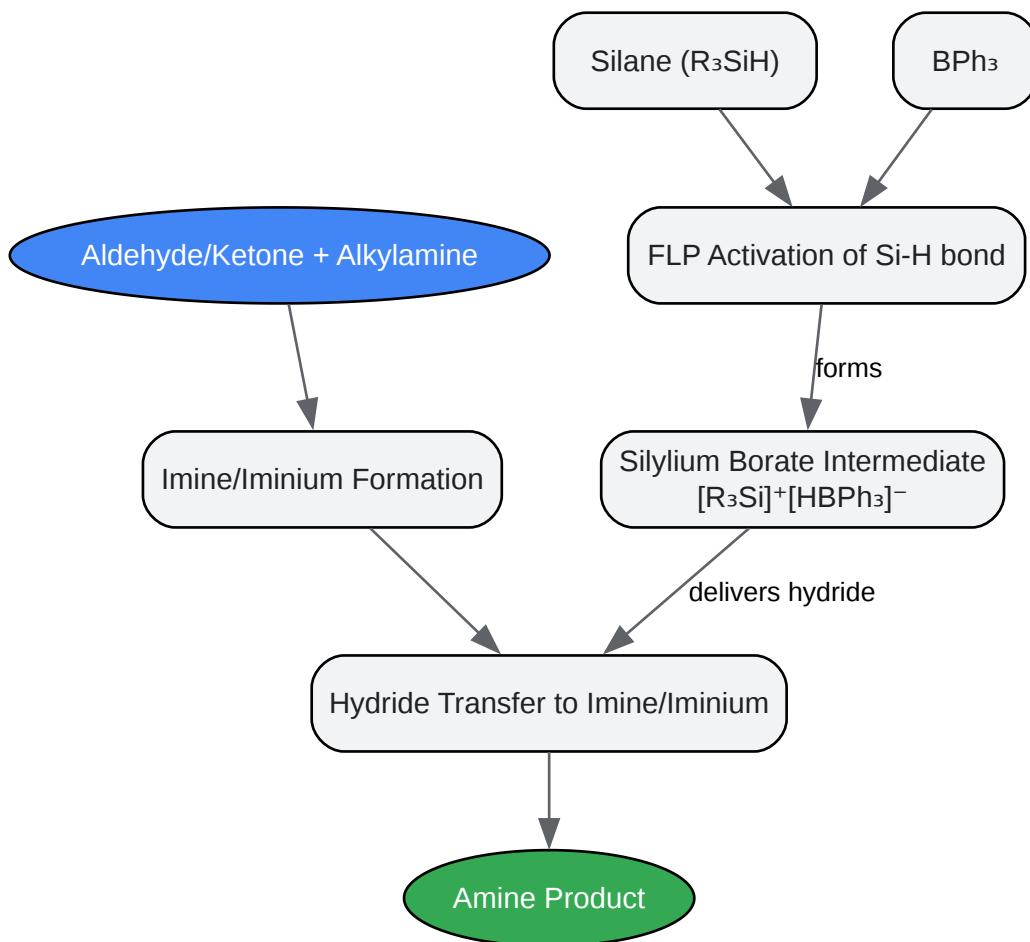
Entry	Lewis Base	Catalyst Loading (mol%)	H <sub>2</sub> Pressure (bar)	Temperature (°C)	Time (h)	Conversion (%)
1	Phosphazene	5	60	70	24	Quantitative

Data adapted from the principles described in the literature.[2]

## Application in Reductive Amination

**Triphenyl borate** is a competent catalyst for the reductive amination of aldehydes and ketones using silanes as the reducing agent. A notable advantage of using BPh<sub>3</sub> over more Lewis acidic boranes like B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> is its enhanced tolerance to water and strongly basic alkylamines.[1] This is attributed to the fact that the Brønsted acidic adduct H<sub>2</sub>O-BPh<sub>3</sub> does not undergo irreversible deprotonation by aliphatic amines, unlike the corresponding B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub> adduct.[1]

Mechanism of BPh<sub>3</sub>-Catalyzed Reductive Amination

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Caption: Simplified mechanism for BPh<sub>3</sub>-catalyzed reductive amination with silanes.

Protocol 4.1: General Procedure for Reductive Amination of Aldehydes with Alkylamines[\[1\]](#)

Materials:

- Aldehyde (1.0 mmol)
- Alkylamine (1.2 mmol)
- **Triphenyl borate** (BPh<sub>3</sub>, 0.05 mmol, 5 mol%)
- Silane (e.g., phenylsilane, 1.2 mmol)
- Anhydrous solvent (e.g., toluene or CH<sub>2</sub>Cl<sub>2</sub>)

- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol), alkylamine (1.2 mmol), and anhydrous solvent (5 mL).
- Stir the mixture at room temperature for 10 minutes.
- Add **triphenyl borate** (0.05 mmol, 5 mol%) to the mixture.
- Add the silane (1.2 mmol) dropwise to the reaction mixture.
- Stir the reaction at room temperature for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.
- Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO<sub>3</sub>.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired amine.

Table 2: Substrate Scope for BPh<sub>3</sub>-Catalyzed Reductive Amination

Entry	Carbonyl Compound	Amine	Silane	Yield (%)
1	Benzaldehyde	Benzylamine	PhSiH <sub>3</sub>	>95
2	4-Methoxybenzaldehyde	n-Butylamine	PhSiH <sub>3</sub>	92
3	Cyclohexanecarboxaldehyde	Piperidine	PhSiH <sub>3</sub>	85
4	Acetophenone	Morpholine	PhSiH <sub>3</sub>	78

This table represents typical yields for this type of reaction, illustrating the broad scope.

## Activation of Small Molecules

### Hydrogen Activation

The activation of H<sub>2</sub> by a BPh<sub>3</sub>-based FLP is a fundamental step in hydrogenation catalysis. The process involves the heterolytic cleavage of the H-H bond, forming a phosphonium or ammonium cation and a hydridoborate anion. The reaction between tBu<sub>3</sub>P and BPh<sub>3</sub> with H<sub>2</sub> has been shown to produce the corresponding salt, [tBu<sub>3</sub>PH][HBPh<sub>3</sub>], albeit in moderate yield (33%) after 24 hours, indicating a less exergonic reaction compared to more Lewis acidic boranes.[2][4]

Table 3: H<sub>2</sub> Cleavage with BPh<sub>3</sub>-based FLPs

Lewis Acid	Lewis Base	Product	Yield (%)	Time (h)
BPh <sub>3</sub>	tBu <sub>3</sub> P	[tBu <sub>3</sub> PH][HBPh <sub>3</sub> ]	33	24
BPh <sub>3</sub>	Phosphazene	[Phosphazenum] [HBPh <sub>3</sub> ]	85	< 1
BPh <sub>3</sub>	Verkade base	[Verkadenium] [HBPh <sub>3</sub> ]	71	< 1

Data compiled from literature reports.[\[2\]](#)[\[4\]](#)

## Carbon Dioxide Reduction

Triphenylborane can catalyze the hydrosilylation of CO<sub>2</sub> in highly polar, aprotic solvents, leading selectively to silyl formates.[\[5\]](#) This transformation is a valuable method for the chemical fixation of CO<sub>2</sub>.

### Protocol 5.1: BPh<sub>3</sub>-Catalyzed Hydrosilylation of CO<sub>2</sub>[\[5\]](#)

#### Materials:

- **Triphenyl borate (BPh<sub>3</sub>)**
- Silane (e.g., triethylsilane)
- Polar, aprotic solvent (e.g., DMF or DMSO)
- CO<sub>2</sub> (balloon or pressurized)
- Reaction vessel (e.g., Schlenk tube or autoclave)

#### Procedure:

- In an oven-dried reaction vessel, dissolve **triphenyl borate** (catalytic amount, e.g., 5 mol%) in the chosen solvent under a CO<sub>2</sub> atmosphere.
- Add the silane to the solution.
- Stir the reaction mixture under a CO<sub>2</sub> atmosphere at the desired temperature (e.g., room temperature to 60 °C).
- Monitor the reaction progress by techniques such as NMR spectroscopy to observe the formation of the silyl formate.
- Upon completion, the product can be isolated or analyzed directly from the reaction mixture.

Table 4: BPh<sub>3</sub>-Catalyzed Hydrosilylation of CO<sub>2</sub>

Silane	Solvent	Temperatur e (°C)	Time (h)	Product	Selectivity (%)
Triethylsilane	DMF	25	24	Silyl formate	>95
Phenylsilane	DMSO	60	12	Silyl formate	>95

Data reflects the high selectivity reported for this catalytic system.[\[5\]](#)

## Conclusion

**Triphenyl borate** is a versatile and accessible Lewis acid for a range of applications in frustrated Lewis pair chemistry. Its moderate Lewis acidity provides a unique reactivity profile that is complementary to that of stronger borane Lewis acids. The protocols and data presented herein offer a starting point for researchers and professionals in drug development and materials science to explore the potential of **triphenyl borate** in metal-free catalysis. The operational simplicity and, in some cases, enhanced functional group tolerance make BPh<sub>3</sub>-based FLPs an attractive option for the development of sustainable chemical methodologies.

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- To cite this document: BenchChem. [Triphenyl Borate in Frustrated Lewis Pair (FLP) Chemistry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

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